GSK-3 Inhibitor II

Catalog No.
S005374
CAS No.
478482-75-6
M.F
C14H10IN3OS
M. Wt
395.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK-3 Inhibitor II

CAS Number

478482-75-6

Product Name

GSK-3 Inhibitor II

IUPAC Name

2-[(3-iodophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole

Molecular Formula

C14H10IN3OS

Molecular Weight

395.22 g/mol

InChI

InChI=1S/C14H10IN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2

InChI Key

ZRHRPGSSSVYBRG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)CSC2=NN=C(O2)C3=CC=NC=C3

Synonyms

4-[5-[[(3-iodophenyl)methyl]thio]-1,3,4-oxadiazol-2-yl]-pyridine

Canonical SMILES

C1=CC(=CC(=C1)I)CSC2=NN=C(O2)C3=CC=NC=C3

Description

The exact mass of the compound GSK-3beta Inhibitor II is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of aryl sulfide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Neurodegenerative Diseases

Studies have shown that abnormal GSK-3beta activity is associated with the development of neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD) []. GSK-3beta Inhibitor II is being investigated for its ability to protect neurons and improve cognitive function by inhibiting overactive GSK-3beta in these diseases [].

Cancer

GSK-3beta plays a complex role in cancer development. While it can suppress tumor growth in some cases, it can also promote tumorigenesis in others []. Research is ongoing to determine the specific contexts where GSK-3beta inhibition might be beneficial for cancer treatment. GSK-3beta Inhibitor II might be useful in understanding these complexities and developing targeted cancer therapies based on GSK-3beta activity.

Glycogen Synthase Kinase-3 Inhibitor II is a chemical compound that specifically inhibits the activity of glycogen synthase kinase-3, an enzyme involved in various cellular processes including glycogen metabolism, cell signaling, and apoptosis. Glycogen synthase kinase-3 exists in two isoforms, GSK-3α and GSK-3β, and is constitutively active under resting conditions. This compound has garnered attention due to its potential therapeutic applications in conditions such as type 2 diabetes, neurodegenerative diseases, and mood disorders .

  • GSK-3beta Inhibitor II binds to the ATP-binding pocket of GSK-3β, preventing the enzyme from utilizing ATP (adenosine triphosphate), its energy source []. This inhibits the enzyme's ability to phosphorylate various substrates, thereby affecting downstream cellular processes [].
  • Specific safety data for GSK-3beta Inhibitor II is limited.
  • As with most research chemicals, it should be handled with care following standard laboratory safety protocols.

Please Note:

  • The information available for GSK-3beta Inhibitor II is primarily focused on its use as a research tool.
  • More data would be needed to assess its potential for therapeutic development, including in vivo studies, toxicity testing, and clinical trials.

Glycogen Synthase Kinase-3 Inhibitor II acts primarily through competitive inhibition at the ATP-binding site of glycogen synthase kinase-3. The binding of this inhibitor prevents the phosphorylation of substrates that would typically be acted upon by glycogen synthase kinase-3. The chemical structure allows for specific interactions with key residues in the active site, particularly through hydrogen bonding .

The biological activity of Glycogen Synthase Kinase-3 Inhibitor II includes modulation of various signaling pathways. By inhibiting glycogen synthase kinase-3, it promotes the activation of glycogen synthase, thereby enhancing glycogen synthesis. Additionally, it plays a role in the regulation of β-catenin, a key player in the Wnt signaling pathway, which is crucial for cell proliferation and differentiation . The compound has shown promise in preclinical studies for enhancing neurogenesis and synaptic plasticity, making it a candidate for treating cognitive disorders .

Synthesis of Glycogen Synthase Kinase-3 Inhibitor II generally involves several steps:

  • Starting Materials: The synthesis begins with commercially available precursors.
  • Reactions: Key reactions often include condensation reactions to form the core structure followed by modifications to introduce functional groups that enhance potency and selectivity.
  • Purification: Final products are purified using techniques like chromatography to ensure high purity necessary for biological testing.

Specific synthetic routes may vary based on desired modifications to enhance efficacy or reduce side effects .

Glycogen Synthase Kinase-3 Inhibitor II has potential applications across various fields:

  • Diabetes Treatment: By promoting glycogen synthesis and improving insulin sensitivity.
  • Neurodegenerative Diseases: Potentially slowing down processes involved in diseases like Alzheimer's by modulating tau phosphorylation.
  • Mood Disorders: Its ability to influence neurotransmitter systems makes it a candidate for treating depression and bipolar disorder .

Interaction studies have demonstrated that Glycogen Synthase Kinase-3 Inhibitor II binds effectively to the ATP-binding site of glycogen synthase kinase-3. Co-crystallization studies reveal that the compound forms hydrogen bonds with critical residues such as Valine 135 and Aspartate 133 within the hinge region of the enzyme. These interactions are essential for its inhibitory action and contribute to its selectivity over other kinases .

Several compounds share structural similarities with Glycogen Synthase Kinase-3 Inhibitor II, but each exhibits unique properties:

Compound NameChemical Structure TypePotency (IC50)Unique Features
LithiumMonovalent cation~1–2 mMNon-selective; affects multiple kinases
TideglusibSmall molecule~50 nMSelective for GSK-3β
CHIR99021Small molecule~10 nMHighly selective; used in research
AR-A014418Small molecule~20 nMSelective; promotes neurogenesis

Glycogen Synthase Kinase-3 Inhibitor II is unique due to its specific binding interactions that enhance its efficacy while minimizing off-target effects compared to other inhibitors like lithium, which is less selective and interacts with multiple pathways .

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Exact Mass

394.95893 g/mol

Monoisotopic Mass

394.95893 g/mol

Heavy Atom Count

20

Appearance

Assay:≥95%A crystalline solid

Wikipedia

GSK-3beta inhibitor II

Dates

Modify: 2023-09-13

Explore Compound Types